a-D-Glucopyranuronic acid, 2-propenyl ester
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Overview
Description
a-D-Glucopyranuronic acid, 2-propenyl ester: is a chemical compound with the molecular formula C9H14O7. It is a derivative of glucuronic acid, where the hydroxyl group at the anomeric carbon is replaced by a propenyl ester group. This compound is known for its solubility and stability, making it useful in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of a-D-Glucopyranuronic acid, 2-propenyl ester typically involves the esterification of glucuronic acid derivatives. One common method is the reaction of glucuronic acid with propenyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes. These processes use continuous flow reactors to maintain consistent reaction conditions and high yields. The use of immobilized catalysts can enhance the efficiency and reduce the cost of production .
Chemical Reactions Analysis
Types of Reactions: a-D-Glucopyranuronic acid, 2-propenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form glucaric acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The propenyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products:
Oxidation: Glucaric acid derivatives.
Reduction: Glucopyranuronic acid derivatives with alcohol groups.
Substitution: Various substituted glucopyranuronic acid esters.
Scientific Research Applications
a-D-Glucopyranuronic acid, 2-propenyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: The compound is used in the study of glycosylation processes and enzyme-substrate interactions.
Mechanism of Action
The mechanism of action of a-D-Glucopyranuronic acid, 2-propenyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release glucuronic acid, which can then participate in various biochemical pathways. The compound can also act as a substrate for glycosyltransferases, enzymes that transfer sugar moieties to other molecules .
Comparison with Similar Compounds
- a-D-Glucopyranuronic acid methyl ester
- a-D-Glucopyranuronic acid ethyl ester
- a-D-Glucopyranuronic acid propyl ester
Comparison: a-D-Glucopyranuronic acid, 2-propenyl ester is unique due to its propenyl ester group, which provides distinct reactivity and stability compared to other esters. The propenyl group can participate in additional reactions, such as polymerization, making it more versatile for industrial applications .
Properties
Molecular Formula |
C9H14O7 |
---|---|
Molecular Weight |
234.20 g/mol |
IUPAC Name |
prop-2-enyl 2,3,4,5-tetrahydroxy-6-oxohexanoate |
InChI |
InChI=1S/C9H14O7/c1-2-3-16-9(15)8(14)7(13)6(12)5(11)4-10/h2,4-8,11-14H,1,3H2 |
InChI Key |
YQUWEXFYFCGYRA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)C(C(C(C(C=O)O)O)O)O |
Origin of Product |
United States |
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